molecular formula C27H34N2O6 B613652 Boc-Lys(Fmoc)-OMe CAS No. 133628-28-1

Boc-Lys(Fmoc)-OMe

Cat. No. B613652
M. Wt: 482.58
InChI Key: NUSZDVABASFMMF-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Lys(Fmoc)-OMe” is a derivative of the amino acid lysine . It is used as a reagent in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .


Synthesis Analysis

The synthesis of “Boc-Lys(Fmoc)-OMe” involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .


Molecular Structure Analysis

The molecular formula of “Boc-Lys(Fmoc)-OMe” is C26H32N2O6 . Its molecular weight is 468.54 g/mol . The InChI key is UMRUUWFGLGNQLI-QFIPXVFZSA-N .


Chemical Reactions Analysis

“Boc-Lys(Fmoc)-OMe” is used in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .


Physical And Chemical Properties Analysis

“Boc-Lys(Fmoc)-OMe” is a solid substance . It has an optical activity of [α]20/D −12±1°, c = 1% in DMF . It is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Gelation and Nanomaterials : Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s, synthesized using Fmoc N-hydroxysuccinimide este (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O], respectively, have been found to serve as effective organogelators. They can form stable thermo-reversible organogels in various solvents and self-assemble into 3D nanostructures like nanofibers, nanoribbons, or nanotubes. This has implications in the development of novel nanomaterials and gel-based applications (Zong et al., 2016).

  • Peptide Synthesis : Studies have shown the utility of Fmoc-L-Lys(Boc)-OMe in the synthesis of polypeptides. It has been used for protecting amino groups during the synthesis process, demonstrating improvements in yield and purity, which is critical in peptide synthesis and pharmaceutical applications (Zhao & Key, 2013).

  • Radiopharmaceuticals : Fmoc-Lys(Boc)-OH, a derivative of lysine, has been utilized in the synthesis of radiolabeled peptides for medical applications, such as imaging and therapy. Its role in solid-phase peptide synthesis allows for site-specific incorporation of radiolabeling agents, enhancing the effectiveness and precision of radiopharmaceuticals (Surfraz et al., 2007).

  • Solid-Phase Peptide Synthesis (SPPS) : The compound has been used for the synthesis of peptides containing monomethylated lysine, demonstrating its utility in the precise and efficient synthesis of modified peptides, which are crucial in both research and therapeutic applications (Huang et al., 2007).

  • Prodrug Development : In cancer research, derivatives of lysine such as Boc-Lys(Fmoc)-OMe have been explored for developing prodrugs that can be selectively activated in cancer cells. This approach aims to improve the selectivity and effectiveness of cancer treatments (Ueki et al., 2016).

Safety And Hazards

“Boc-Lys(Fmoc)-OMe” is classified as highly hazardous to water . It should be stored below +30°C .

Future Directions

“Boc-Lys(Fmoc)-OMe” has potential applications in the field of peptide drug discovery . It can be used to explore peptide chemical space in a fast and deeper manner . It can also be used in the synthesis of all-hydrocarbon stapled peptide drugs .

properties

IUPAC Name

methyl (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29-23(24(30)33-4)15-9-10-16-28-25(31)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSZDVABASFMMF-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718456
Record name Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys(Fmoc)-OMe

CAS RN

133628-28-1
Record name Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Karbarz, K Pulka, A Misicka, Z Stojek - Langmuir, 2006 - ACS Publications
Ampholytic polymer gels based on N-isopropylacrylamide (NIPA) and natural amino acid l-lysine were prepared by free radical polymerization in aqueous solutions. To make amino …
Number of citations: 41 pubs.acs.org

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